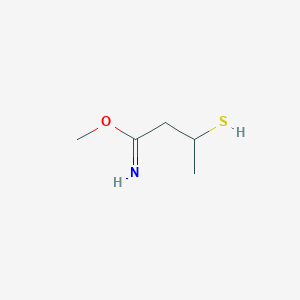

Methyl 3-sulfanylbutanimidate

Description

Methyl 3-sulfanylbutanimidate is a sulfur-containing methyl ester derivative characterized by a sulfanyl (-SH) functional group attached to the butanimidate backbone. This compound is of interest in organic synthesis and materials science due to the reactivity of the sulfanyl group, which enables participation in thiol-ene click chemistry, nucleophilic substitutions, and coordination with metal ions.

Properties

CAS No. |

93129-29-4 |

|---|---|

Molecular Formula |

C5H11NOS |

Molecular Weight |

133.21 g/mol |

IUPAC Name |

methyl 3-sulfanylbutanimidate |

InChI |

InChI=1S/C5H11NOS/c1-4(8)3-5(6)7-2/h4,6,8H,3H2,1-2H3 |

InChI Key |

ZTIPRKDADZKXFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=N)OC)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-sulfanylbutanimidate typically involves the reaction of a butanimidate precursor with a thiol reagent under controlled conditions. One common method is the nucleophilic substitution reaction where a halogenated butanimidate reacts with a thiol compound in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-sulfanylbutanimidate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted butanimidates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-sulfanylbutanimidate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-sulfanylbutanimidate involves its interaction with molecular targets through the sulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights properties of related methyl esters and sulfur-bearing compounds, enabling indirect comparisons. Below is an analysis based on structural analogs and available data:

Structural and Functional Group Comparisons

- Methyl Salicylate (): A methyl ester of salicylic acid, known for its volatility and use in atmospheric studies. Unlike Methyl 3-sulfanylbutanimidate, it lacks a sulfur atom but shares ester functionality. Its boiling point (~223°C) and solubility in organic solvents (e.g., ethanol, ether) are influenced by the aromatic hydroxyl group .

- Methyl 2-Benzoylamino-3-Oxobutanoate (): This compound features an oxo group instead of a sulfanyl group. The oxo group reduces nucleophilicity compared to the -SH group in this compound, altering reactivity in condensation reactions (e.g., with aromatic amines under reflux) .

Physicochemical Properties

While direct data for this compound are absent, the following inferences can be made:

- Volatility: Sulfur-containing compounds often exhibit lower volatility than oxygen analogs due to higher molecular weight and intermolecular interactions. For instance, methyl salicylate (MW: 152.15 g/mol) is volatile enough for gas-phase studies , whereas this compound (MW likely >160 g/mol) may have reduced volatility.

- Solubility: The -SH group enhances water solubility via hydrogen bonding compared to non-polar esters like methyl benzoate. However, methyl salicylate’s solubility in water remains low (0.07 g/100 mL at 20°C) , suggesting this compound may still favor organic solvents.

Data Table: Inferred Properties of this compound vs. Analogs

Research Findings and Limitations

- Synthesis: this compound’s preparation likely involves thiolation of butanimidate precursors, contrasting with the PTSA-catalyzed condensation used for Methyl 2-benzoylamino-3-oxobutanoate .

- Stability : Sulfur’s susceptibility to oxidation may limit its storage conditions compared to oxygenated esters.

- Gaps in Evidence : The provided materials lack direct data on this compound, necessitating reliance on structural analogs. Further experimental studies are required to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.